N-(Thiophen-2-ylmethyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

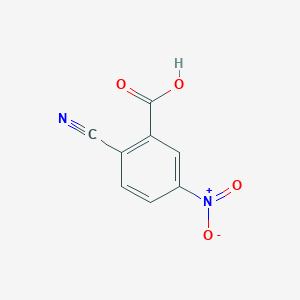

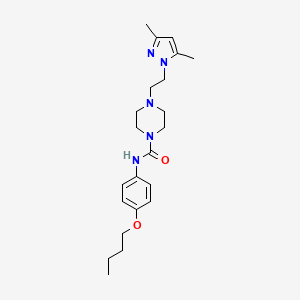

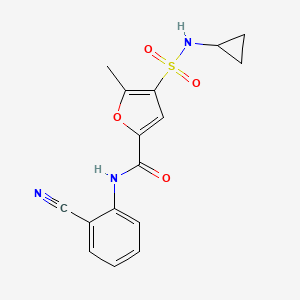

“N-(Thiophen-2-ylmethyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H12ClNS . It is used in organic chemistry as a building block for the synthesis of other compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom), an ethylamine group (a two-carbon chain with an amine group), and a hydrochloride group . The exact 3D structure could not be found in the available resources.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.70 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the current resources.Wissenschaftliche Forschungsanwendungen

Crystal Structures and Derivative Formation

Preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative were reported. These compounds exhibit orthorhombic and monoclinic crystal systems, respectively, highlighting their potential in crystallography and materials science (S. A. Silva, N. Masciocchi, & A. Cuin, 2014).

Corrosion Inhibition

A study explored the adsorption and corrosion inhibition of a thiophene Schiff base on mild steel in acidic solutions, indicating its effectiveness as a corrosion inhibitor. This underscores the relevance of thiophene derivatives in protecting industrial materials (D. Daoud et al., 2014).

Synthesis and Applications in Organic Chemistry

Research on the synthesis of 2-(thiophen-2-yl) ethanamine demonstrated a route via Knoevenagel-Doebner condensation, showcasing its utility in organic synthesis and potential applications in pharmaceuticals and materials science (Wei Yun-yang, 2007).

Selective Detection and Imaging

A fluorescent probe based on 7-nitrobenz-2-oxa-1,3-diazole and N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine was developed for highly selective detection of Hg2+ in aqueous media and imaging in live cells, highlighting the compound's potential in environmental monitoring and biomedical applications (Youming Shen et al., 2014).

Multifunctional Biocide

2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, demonstrating its versatility in industrial and environmental applications (R. W. Walter & L. M. Cooke, 1997).

Safety and Hazards

While specific safety and hazard information for “N-(Thiophen-2-ylmethyl)ethanamine hydrochloride” was not found, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, and storing it in a dry, cool, well-ventilated place .

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDOMUIXSIFWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CS1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)